![molecular formula C21H18N2OS B2418483 3-(2,5-diméthylbenzyl)-7-phénylthiéno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105236-39-2](/img/structure/B2418483.png)
3-(2,5-diméthylbenzyl)-7-phénylthiéno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a benzyl and a phenyl group, contributing to its unique chemical properties.
Applications De Recherche Scientifique
3-(2,5-Dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other proteins.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
The primary target of this compound is the Mycobacterium tuberculosis bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd, which is a part of the respiratory chain in Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its death .
Biochemical Pathways
The compound affects the respiratory chain of Mycobacterium tuberculosis by inhibiting Cyt-bd . This disruption in the respiratory chain leads to a depletion of ATP, which is essential for the survival and functioning of the bacteria .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacteria .
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . Specifically, it has been found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Action Environment
The compound’s effectiveness against mycobacterium tuberculosis suggests that it is stable and effective under the conditions present within the bacteria .
Analyse Biochimique
Biochemical Properties
The compound 3-[(2,5-dimethylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has been found to interact with several enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase . This interaction could potentially influence various biochemical reactions within the cell .
Cellular Effects
3-[(2,5-dimethylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has been observed to have significant effects on various types of cells. For example, it has shown cytotoxic activities against MCF-7 and HCT-116 cell lines . It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-[(2,5-dimethylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit CDK2, which could lead to alterations in cell cycle progression .
Temporal Effects in Laboratory Settings
It has been observed to exhibit significant cytotoxic activities against certain cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-aminothiophene and benzyl bromide as the primary starting materials.
Cyclization: The reaction proceeds through a cyclization process where 2-aminothiophene reacts with benzyl bromide in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Formation of Intermediate: This reaction forms an intermediate, which is then subjected to further cyclization with phenyl isocyanate under reflux conditions to yield the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysts: Employing catalysts to enhance the reaction rate and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidine compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: A closely related compound with similar biological activities.
7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one: Lacks the dimethylbenzyl group but shares the core structure.
2,5-Dimethylbenzylthieno[3,2-d]pyrimidin-4(3H)-one: Similar structure but with different substituents.
Uniqueness
3-(2,5-Dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of both the 2,5-dimethylbenzyl and phenyl groups, which enhance its chemical stability and biological activity. These substituents contribute to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-8-9-15(2)17(10-14)11-23-13-22-19-18(12-25-20(19)21(23)24)16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBKKQJIURGSDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
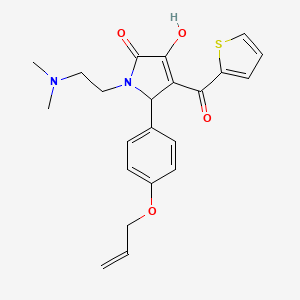
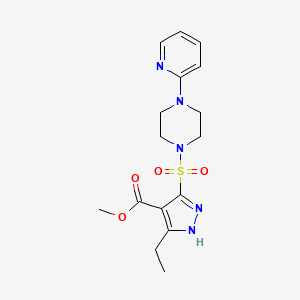
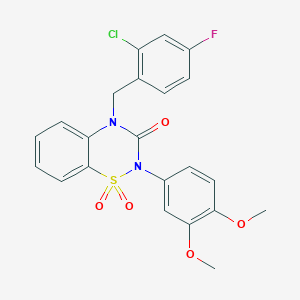
![N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}azepane-1-sulfonamide](/img/structure/B2418406.png)
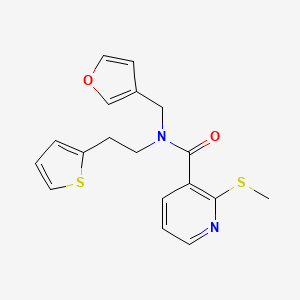
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2418408.png)
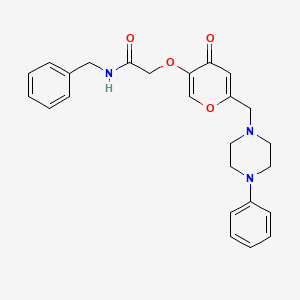
![3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2418410.png)

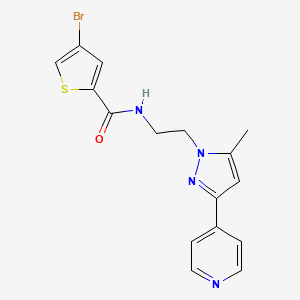
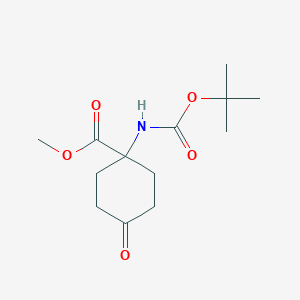
![6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine](/img/structure/B2418415.png)

![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2418421.png)
